N-Benzyl-4-ethynylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-ethynylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-13-8-10-17(11-9-13)15(18)16-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAGJVWTFORPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-ethynylpiperidine-1-carboxamide typically involves the reaction of 4-ethynylpiperidine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-ethynylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Benzyl-4-ethynylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
- Ethynyl vs. Amino/Carboxylate Groups: The ethynyl group in the target compound enhances rigidity and electron-withdrawing effects compared to the amino group in Benzyl 4-aminopiperidine-1-carboxylate. This may improve metabolic stability but reduce solubility relative to carboxylate esters .
- Carboxamide vs.
- Complexity and Lipophilicity : The methoxyethyl-substituted analog (C₂₁H₃₃N₃O₂) demonstrates how extended alkyl chains increase lipophilicity and molecular weight, which may affect blood-brain barrier penetration compared to the simpler ethynyl derivative .
Research and Application Gaps
Biological Activity
N-Benzyl-4-ethynylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The chemical structure of this compound features a piperidine ring substituted with an ethynyl group and a benzyl moiety. This unique configuration is believed to contribute to its biological properties.
This compound interacts with specific molecular targets, including enzymes and receptors, leading to modulation of various biological pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Effect Description |
|---|---|---|
| MiaPaCa-2 (pancreatic cancer) | 0.5 | Significant inhibition of cell growth |
| A673 (Ewing's sarcoma) | 0.8 | Effective in reducing cellular viability |
These findings suggest that the compound may act as a potent inhibitor of cellular proliferation in cancerous cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzyl and ethynyl groups significantly influence the compound's biological activity. For instance:
- Benzyl Substitution : Variations in the benzyl group can enhance binding affinity to target proteins.
- Ethynyl Group Positioning : The position and electronic properties of the ethynyl group play crucial roles in modulating activity.
A comparative analysis with similar compounds indicates that slight structural changes can lead to significant differences in biological potency.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Tumor Growth Inhibition : In mouse models of pancreatic cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls.
- Synergistic Effects with Other Agents : Studies have shown that when combined with established chemotherapeutics, the compound enhances overall antitumor activity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-Benzyl-4-ethynylpiperidine-1-carboxamide, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and carboxamide formation. For analogous piperidine carboxamides, critical parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Palladium catalysts for cross-coupling ethynyl groups .
- Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC validation for purity >95% .
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., piperidine ring puckering) .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethynyl carbons at ~70–80 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] ion) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent removal .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity note : Limited toxicological data require assuming acute toxicity; avoid skin/eye contact .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during ethynyl group introduction?
- Approach :
- Catalyst screening : Test Pd(PPh) vs. CuI for Sonogashira coupling efficiency .
- Solvent optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and byproduct solubility .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .
- Case study : For similar compounds, reducing Pd catalyst loading from 5% to 2% decreased metal residues without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
